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In-Depth Technical Guide: Tert-Butyl (2-(4-
aminophenyl)-2-methylpropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of Tert-Butyl (2-(4-aminophenyl)-2-
methylpropyl)carbamate, a bifunctional molecule featuring a Boc-protected amine and a

primary aromatic amine. While detailed experimental data for this specific compound is limited

in publicly available literature, this document consolidates its known properties and provides

logical, extrapolated methodologies for its synthesis and characterization based on established

chemical principles and data from structurally similar compounds. This guide is intended to

serve as a valuable resource for researchers utilizing this molecule as a building block in

organic synthesis and drug discovery, particularly in the construction of more complex

molecular architectures.

Molecular Structure and Properties
Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate is a chemical compound with the

molecular formula C15H24N2O2.[1] It incorporates a tert-butyloxycarbonyl (Boc) protecting
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group on a primary amine, which is attached to a neopentyl-like backbone, and a 4-

aminophenyl group.

Quantitative Data Summary
The known quantitative data for Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate is

summarized in the table below for easy reference.

Property Value Reference(s)

Molecular Formula C15H24N2O2 [1]

Molecular Weight 264.37 g/mol [1]

CAS Number 180081-10-1 [1]

Structural Diagram
The molecular structure of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate is

depicted below.

Caption: Molecular structure of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate.

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of Tert-Butyl (2-(4-
aminophenyl)-2-methylpropyl)carbamate is not readily available in the surveyed literature, a

logical synthetic route can be proposed based on standard organic chemistry methodologies

for the Boc protection of amines.

Proposed Synthesis Workflow
The synthesis would likely proceed via the reaction of a suitable diamine precursor with di-tert-

butyl dicarbonate (Boc)₂O. A plausible precursor is 2-(4-aminophenyl)-2-methylpropan-1-

amine. The selective mono-Boc protection of the aliphatic primary amine over the aromatic

amine can be achieved under controlled reaction conditions.
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2-(4-aminophenyl)-2-methylpropan-1-amine

Reaction at Room Temperature

Di-tert-butyl dicarbonate ((Boc)₂O)
Solvent (e.g., Dichloromethane)

Aqueous Workup and Extraction Column Chromatography Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the target compound.

General Experimental Procedure (Hypothetical)
Reaction Setup: To a solution of 2-(4-aminophenyl)-2-methylpropan-1-amine (1.0 eq) in a

suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), di-tert-

butyl dicarbonate (1.0-1.1 eq) is added portion-wise at 0 °C.

Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred

for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography

(TLC).

Workup: Upon completion, the reaction mixture is quenched with water or a saturated

aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous

layer is extracted with the organic solvent.

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered,

and concentrated under reduced pressure. The crude product is then purified by column

chromatography on silica gel to afford the desired Tert-Butyl (2-(4-aminophenyl)-2-
methylpropyl)carbamate.

Predicted Analytical and Spectroscopic Data
In the absence of published experimental spectra for Tert-Butyl (2-(4-aminophenyl)-2-
methylpropyl)carbamate, the following data is predicted based on the analysis of its

functional groups and comparison with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Predicted) ¹³C NMR (Predicted)

Chemical Shift (ppm) Assignment

~7.0-7.2 (d, 2H, Ar-H)

~6.6-6.8 (d, 2H, Ar-H)

~4.8-5.2 (br s, 1H, NH-Boc)

~3.5-3.8 (br s, 2H, NH₂ aromatic)

~3.0-3.2 (d, 2H, CH₂-NHBoc)

~1.4 (s, 9H, C(CH₃)₃)

~1.2 (s, 6H, C(CH₃)₂)

Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak ([M]⁺) or, more likely, a

protonated molecular ion peak ([M+H]⁺) in soft ionization techniques like Electrospray

Ionization (ESI).

Technique Expected m/z Fragment

ESI-MS 265.19 [M+H]⁺

209.13 [M - C₄H₈]⁺

165.13 [M - Boc]⁺

57.07 [C₄H₉]⁺ (tert-butyl cation)

Infrared (IR) Spectroscopy
The IR spectrum will likely display characteristic absorption bands for the N-H, C=O, and

aromatic C-H bonds.
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Frequency (cm⁻¹) Vibrational Mode Functional Group

~3400-3200 N-H stretch
Primary aromatic amine (NH₂)

and carbamate (N-H)

~3050-3000 C-H stretch Aromatic C-H

~2970-2850 C-H stretch Aliphatic C-H

~1680-1700 C=O stretch Carbamate carbonyl

~1600, ~1500 C=C stretch Aromatic ring

~1520 N-H bend Carbamate

~1160 C-O stretch Carbamate

Applications in Drug Development and Research
Molecules like Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate are valuable

intermediates in medicinal chemistry and organic synthesis. The presence of two distinct amine

functionalities, one protected and one free, allows for sequential and site-selective chemical

modifications.

The free aromatic amine can undergo a variety of transformations, including:

Amide bond formation

Sulfonamide formation

Diazotization followed by Sandmeyer-type reactions

Buchwald-Hartwig or Ullmann coupling reactions

Following these modifications, the Boc-protecting group on the aliphatic amine can be readily

removed under acidic conditions to liberate the primary amine for further functionalization. This

orthogonal protection strategy makes this compound a versatile building block for the synthesis

of complex molecules, including libraries of compounds for drug screening and the

development of novel pharmaceutical agents.
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Conclusion
Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate is a useful chemical intermediate

with significant potential in synthetic organic chemistry. While detailed experimental data is

sparse, this guide provides a solid foundation of its known properties and predicted analytical

data. The proposed synthetic workflow and discussion of its potential applications are intended

to aid researchers in the effective utilization of this compound in their scientific endeavors.

Further experimental validation of the predicted data is encouraged to enrich the collective

understanding of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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